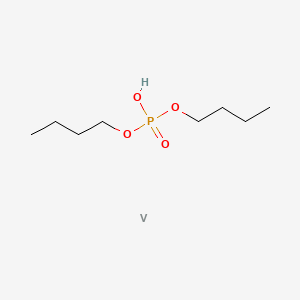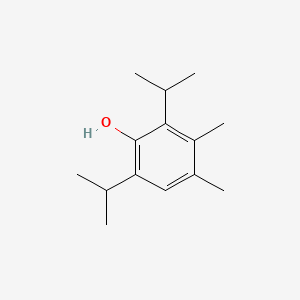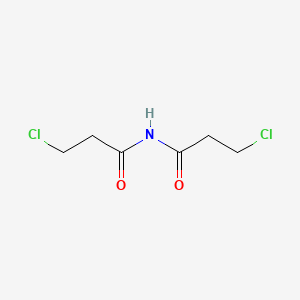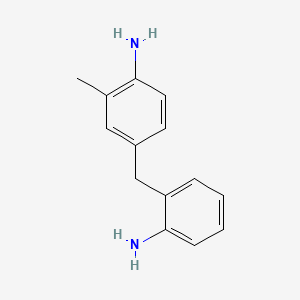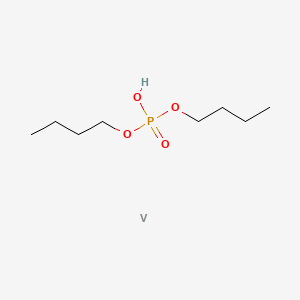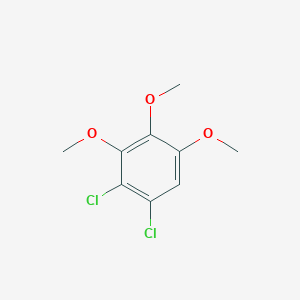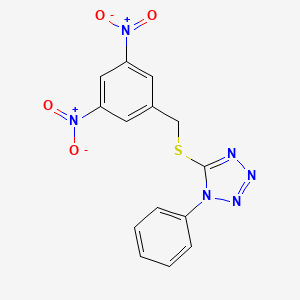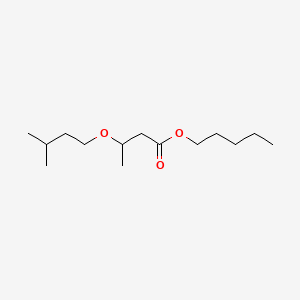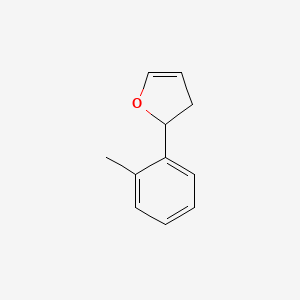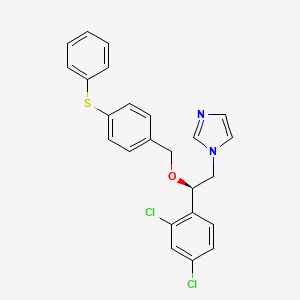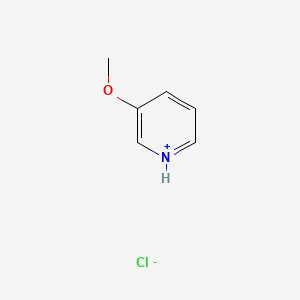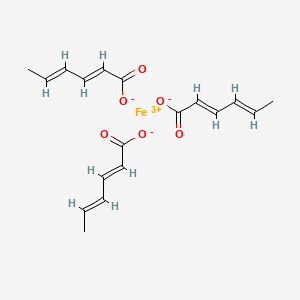
Dotriacontyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriacontyl acrylate is an organic compound with the molecular formula C35H68O2. It is an ester formed from acrylic acid and dotriacontanol. This compound is part of the acrylate family, which is widely used in various industrial applications due to its ability to form polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacontyl acrylate can be synthesized through the esterification of acrylic acid with dotriacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thereby driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the reaction of acrylic acid with dotriacontanol in the presence of a catalyst, with the reaction mixture being continuously fed through a reactor. This method allows for efficient production with high yields and minimal side products .
Chemical Reactions Analysis
Types of Reactions: Dotriacontyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and dotriacontanol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and dotriacontanol
Addition Reactions: Thiol- or amine-substituted acrylates
Scientific Research Applications
Dotriacontyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of coatings, adhesives, and sealants
Mechanism of Action
The primary mechanism of action of dotriacontyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free-radical polymerization, initiated by thermal or UV initiators, leading to the formation of a polymer network. This polymer network can interact with various substrates, providing adhesive and coating properties .
Comparison with Similar Compounds
Dotriacontyl acrylate can be compared with other long-chain acrylates such as:
- Octadecyl acrylate
- Hexadecyl acrylate
- Tetradecyl acrylate
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique properties such as increased hydrophobicity and flexibility in the resulting polymers. This makes it particularly useful in applications requiring water-resistant coatings and flexible materials .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo various chemical reactions make it a valuable material in scientific research and industrial applications.
Properties
CAS No. |
94138-84-8 |
|---|---|
Molecular Formula |
C35H68O2 |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
dotriacontyl prop-2-enoate |
InChI |
InChI=1S/C35H68O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-37-35(36)4-2/h4H,2-3,5-34H2,1H3 |
InChI Key |
KDGKWTUPVIYBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


